molecular formula C10H18ClNO2 B1434536 Ethyl quinuclidine-4-carboxylate hydrochloride CAS No. 22766-67-2

Ethyl quinuclidine-4-carboxylate hydrochloride

Cat. No. B1434536
CAS RN: 22766-67-2
M. Wt: 219.71 g/mol
InChI Key: LDGRWAASJLSZMG-UHFFFAOYSA-N
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Description

Ethyl quinuclidine-4-carboxylate hydrochloride (EQC-HCl) is an organic compound with a unique structure and properties. It is a member of the quinuclidine family of compounds and is used in research applications in the fields of biochemistry, pharmacology, and medicine. EQC-HCl is a versatile compound that can be used in a variety of laboratory experiments and has the potential to be used in a wide range of scientific and medical applications.

Scientific research applications

Generation in Antihistamine Drug Production

  • Ethyl quinuclidine-4-carboxylate hydrochloride is involved in the production of the antihistamine drug Quifenadine. Its dehydration process leads to carbenium ion rearrangements that result in complex molecular systems used in medicinal chemistry (Puriņš et al., 2020).

Role in Synthesizing Antimalarial and Antiarrhythmic Agents

  • This compound plays a role in the preparation of quinine, quinidine, and their analogs, which are significant as antimalarial and antiarrhythmic agents (Grossberg, 2013).

Kinetics and Mechanism Studies

  • The reactions of quinuclidines with ethyl S-aryl thiolcarbonates, including variants of ethyl quinuclidine-4-carboxylate hydrochloride, have been studied for their kinetics and mechanisms. These studies are crucial in understanding the molecular interactions and reactivity of this compound (Castro et al., 1999).

Mass Spectrometry Applications

  • Mass spectrometry has been employed to investigate the structural and stereochemical properties of ethyl quinuclidine-4-carboxylate hydrochloride and related compounds. This is key for understanding their molecular fragmentation and behavior (Ermakov et al., 1972).

X-ray Diffraction Studies

  • The compound has been characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, revealing detailed insights into its crystal and molecular structure (Dega-Szafran et al., 2009).

Novel Heterocyclic Derivatives

  • It has been used to create novel heterocyclic derivatives, which are explored for their potential applications in medicinal chemistry (Renters et al., 1967).

Potential in Antiulcerous Drug Development

  • The compound is a part of the synthesis process for potential antiulcerous drugs, indicating its importance in pharmaceutical research (Koikov et al., 1998).

Fluorescent Dyes Synthesis

  • It has been used in the synthesis of new fluorescent dyes, showcasing its role in materials science, particularly for potential application in liquid crystal displays (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRWAASJLSZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl quinuclidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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